molecular formula C10H17BrO B13200183 3-(Bromomethyl)-3-cyclobutyloxane

3-(Bromomethyl)-3-cyclobutyloxane

Cat. No.: B13200183
M. Wt: 233.14 g/mol
InChI Key: FBDGAGDABRTVIN-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-cyclobutyloxane is an organic compound characterized by a bromomethyl group attached to a cyclobutyloxane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-cyclobutyloxane typically involves the bromination of cyclobutyloxane derivatives. One common method is the reaction of cyclobutyloxane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group on the cyclobutyloxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-cyclobutyloxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted cyclobutyloxanes with various functional groups.

    Oxidation: Products include cyclobutyloxane alcohols or carboxylic acids.

    Reduction: The primary product is the methyl-substituted cyclobutyloxane.

Scientific Research Applications

3-(Bromomethyl)-3-cyclobutyloxane has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-cyclobutyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new bonds and functional groups. The cyclobutyloxane ring provides structural stability and influences the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-3-cyclopentyloxane
  • 3-(Bromomethyl)-3-cyclohexyloxane
  • 3-(Bromomethyl)-3-cyclopropylmethyloxane

Uniqueness

3-(Bromomethyl)-3-cyclobutyloxane is unique due to its specific ring size and the presence of the bromomethyl group. This combination imparts distinct reactivity and selectivity compared to other similar compounds. The cyclobutyloxane ring provides a balance between ring strain and stability, making it an attractive scaffold for various synthetic applications.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

3-(bromomethyl)-3-cyclobutyloxane

InChI

InChI=1S/C10H17BrO/c11-7-10(9-3-1-4-9)5-2-6-12-8-10/h9H,1-8H2

InChI Key

FBDGAGDABRTVIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCCOC2)CBr

Origin of Product

United States

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